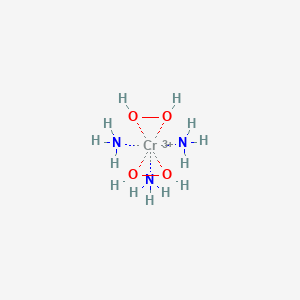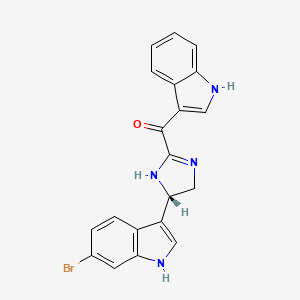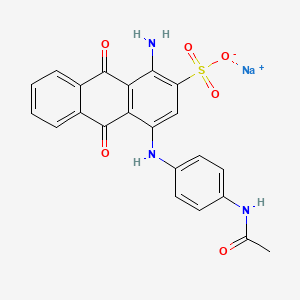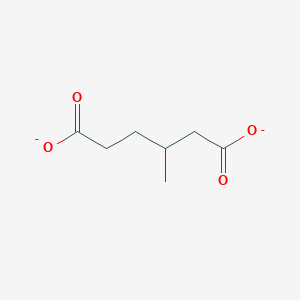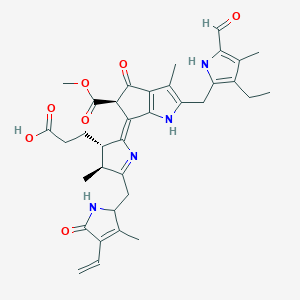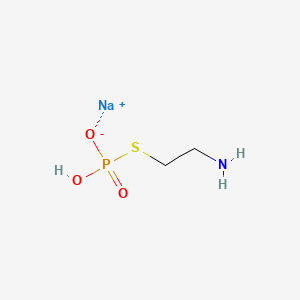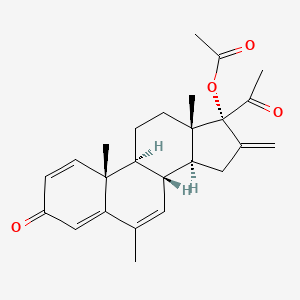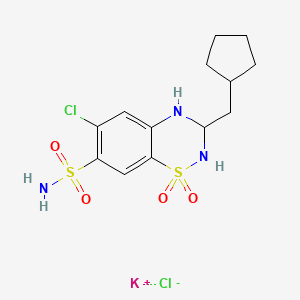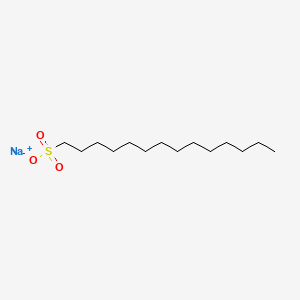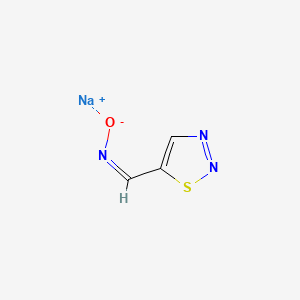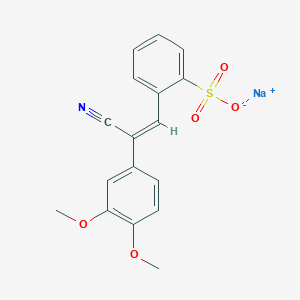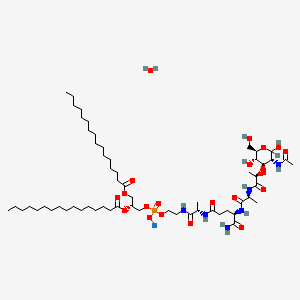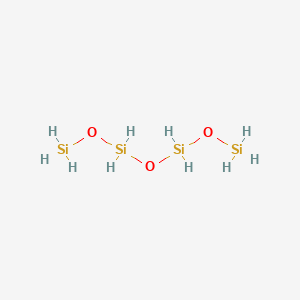
Tetrasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrasiloxane is an unbranched siloxane.
Aplicaciones Científicas De Investigación
1. Electrolytes for Lithium Batteries
Tetrasiloxane and trisiloxane compounds attached to oligo(ethylene oxide) chains have demonstrated high conductivities when doped with lithium salts, making them suitable as highly conducting electrolytes for lithium batteries. This advancement in liquid "polymer" electrolytes shows potential for efficient energy storage solutions (Rossi et al., 2006).
2. Synthesis of Tetraethoxysilane (TEOS)
Tetraethoxysilane (TEOS), a derivative of tetraalkoxysilanes like this compound, is significant in silicon compound synthesis. Its production through reactive distillation as an intensified technology highlights its diverse applications, especially in the chemical industry (Sánchez-Ramírez et al., 2018).
3. Conservation of Stone Heritage
TEOS-based products, using compounds like this compound, are instrumental in preserving decaying heritage stone surfaces. The incorporation of additional components into TEOS-based stone consolidants can reduce gel crack formation, enhancing the preservation of granite and other stone materials (Son et al., 2009).
4. Stimuli-responsive Polysilsesquioxanes
Polysilsesquioxanes, derived from this compound, exhibit reversible thermoresponsive aggregation behavior in aqueous solutions. When modified with hydrophobic components like azobenzene, they display both photo- and thermostimuli responsive properties, indicating potential in smart material applications (Alimada et al., 2014).
5. Formation of Layered Aggregates
Cyclic tetrasiloxanes show promising results in forming two-dimensional layered aggregates. These structures could have potential applications in materials science and nanotechnology (Kinoshita et al., 2015).
6. Hierarchically Structured Mesoporous Materials
This compound derivatives play a role in the synthesis of meso-macroporous aluminosilicates, useful in applications requiring porous structures with high surface areas, such as catalysis and filtration (Lemaire & Su, 2011).
7. Polysiloxane Hybrid Coatings
Polysiloxane hybrids, involving this compound derivatives, offer corrosion protection for metals like stainless steel. These coatings are significant for extending the lifespan of metal structures and components (Sarmento et al., 2010).
8. Synthesis of Dicephalic Surfactants
A this compound-tailed dicephalic surfactant demonstrates excellent surface activity, which can be leveraged in various industrial and chemical processes (Zhang et al., 2012).
Propiedades
Fórmula molecular |
H10O3Si4 |
|---|---|
Peso molecular |
170.42 g/mol |
Nombre IUPAC |
silyloxy(silyloxysilyloxy)silane |
InChI |
InChI=1S/H10O3Si4/c4-1-6-3-7-2-5/h6-7H2,4-5H3 |
Clave InChI |
RSNQKPMXXVDJFG-UHFFFAOYSA-N |
SMILES |
O([SiH3])[SiH2]O[SiH2]O[SiH3] |
SMILES canónico |
O([SiH3])[SiH2]O[SiH2]O[SiH3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



